
1-(1-Bromoethyl)-4-methylbenzene
Overview
Description
1-(1-Bromoethyl)-4-methylbenzene, also known as 1-bromo-1-(4-methylphenyl)ethane, is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the para position relative to a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-methylbenzene can be synthesized through the bromination of 4-methylphenylethane. One common method involves the reaction of 4-methylphenylethane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of 4-methylphenylethane with hydrogen bromide in the presence of a radical initiator can be employed to achieve high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 1-(1-hydroxyethyl)-4-methylbenzene or 1-(1-cyanoethyl)-4-methylbenzene.
Elimination: Formation of 4-methylstyrene.
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Scientific Research Applications
Scientific Research Applications
1-(1-Bromoethyl)-4-methylbenzene serves as a versatile intermediate in organic synthesis and has been utilized in various research contexts:
Organic Synthesis
- Building Block : It acts as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various substituted benzene derivatives through nucleophilic substitution reactions .
- Reactivity : The compound can undergo elimination reactions to form alkenes when treated with strong bases, making it valuable for synthetic pathways that require alkene intermediates.
Pharmaceutical Development
- Drug Design : The structural features of this compound facilitate modifications that enhance drug efficacy and selectivity. Its derivatives are explored in the development of pharmaceuticals targeting specific biological activities .
- Case Studies : Research has demonstrated its utility in designing inhibitors for cancer treatment, where modifications to its structure have led to improved binding affinities for target proteins .
Industrial Applications
- Specialty Chemicals : The compound is employed in producing specialty chemicals used in various industries, including agrochemicals and polymers. Its derivatives find applications in manufacturing processes due to their unique properties .
Pharmaceutical Research
Recent studies have highlighted the effectiveness of this compound as an intermediate in synthesizing novel compounds for cancer therapy. For instance, modifications to this compound have been shown to improve binding affinity towards specific kinase targets involved in cancer progression .
Catalysis Studies
In catalysis research, the compound has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating its potential as a coupling partner that yields high-efficiency products under optimized conditions .
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom at the ortho position relative to the methyl group.
1-Bromo-3-methylbenzene: Bromine atom at the meta position relative to the methyl group.
1-Bromo-4-ethylbenzene: Ethyl group instead of a methyl group on the benzene ring.
Uniqueness: 1-(1-Bromoethyl)-4-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
1-(1-Bromoethyl)-4-methylbenzene, also known as 4-methyl-1-bromoethylbenzene, is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C10H12Br
CAS Number : 24344-85-2
Molecular Weight : 227.11 g/mol
The compound features a bromine atom attached to an ethyl group, which is further connected to a methyl-substituted benzene ring. This structure contributes to its reactivity and potential biological activity.
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine enhances the compound's ability to disrupt microbial membranes, leading to cell death.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in vitro .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The bromine atom enhances lipophilicity, allowing the compound to integrate into cell membranes and disrupt their integrity, which is particularly effective against bacteria.
- Apoptosis Induction : Studies have indicated that this compound can activate apoptotic pathways in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL, indicating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 60 |
50 | 30 |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(1-Bromoethyl)-4-methylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 4-methyltoluene derivatives using agents like -bromosuccinimide (NBS) or bromine () in solvents such as carbon tetrachloride () or acetonitrile. Reaction optimization requires precise control of temperature (typically 0–25°C) and stoichiometry to avoid over-bromination. For example, NBS in under radical-initiated conditions selectively substitutes the benzylic position, yielding ~65–75% purity . Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product.
Q. What safety precautions are recommended when handling this compound given limited toxicological data?
- Methodological Answer : Due to insufficient toxicological studies, standard aryl bromide precautions apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers.
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR shows a triplet for the benzylic CHBr group (~δ 3.5–4.0 ppm) and a singlet for the aromatic protons (δ 6.8–7.2 ppm). -NMR confirms the brominated carbon at ~δ 35–40 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 198 (M) with fragments at m/z 119 (loss of Br and CH).
- IR : Stretching vibrations for C-Br appear at ~550–650 cm.
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methyl group at the para-position stabilizes the intermediate in Suzuki-Miyaura coupling, enhancing reactivity with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh)) in THF at 80°C yield biaryl products with >80% efficiency. Comparative studies with electron-withdrawing substituents (e.g., -NO) show reduced coupling rates due to destabilized Pd intermediates .
Q. What strategies resolve contradictions in reported reaction yields for bromoethylbenzene derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, cyclization reactions in green solvents (2-MeTHF or CPME) improve yields by 15–20% compared to toluene due to better solubility of intermediates . Systematic Design of Experiments (DoE) with variables like temperature, solvent, and catalyst ratio can identify optimal conditions.
Q. What are the challenges in functionalizing this compound at the benzylic position?
- Methodological Answer : Steric hindrance from the methyl group complicates nucleophilic substitution. Strategies include:
- Radical Reactions : Using AIBN as an initiator with thiols for C-S bond formation.
- Oxidation/Reduction : Oxidizing the ethyl group to a ketone (KMnO/CrO) followed by Grignard addition to introduce new substituents .
- Metal-Mediated Coupling : Nickel-catalyzed cross-electrophile coupling with alkyl halides to bypass steric limitations.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHFJJRWZJNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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